molecular formula C43H70ClNO12 B12652346 Pimecrolimus hydrate CAS No. 1000802-56-1

Pimecrolimus hydrate

Cat. No.: B12652346
CAS No.: 1000802-56-1
M. Wt: 828.5 g/mol
InChI Key: NZIZEODSJUZSHZ-MNZFELGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pimecrolimus involves dissolving ascomycin in an organic solvent and combining it with a base to obtain the desired compound . The specific reaction conditions and solvents used can vary, but the general process involves multiple steps to ensure the correct formation of the macrolactam structure.

Industrial Production Methods

Industrial production of pimecrolimus typically follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced organic synthesis techniques and equipment is crucial in the industrial production of pimecrolimus .

Chemical Reactions Analysis

Types of Reactions

Pimecrolimus undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of pimecrolimus include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the chemical reactions of pimecrolimus depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of pimecrolimus, each with unique chemical and biological properties .

Scientific Research Applications

Pimecrolimus has a wide range of scientific research applications, including:

Mechanism of Action

Pimecrolimus exerts its effects by binding with high affinity to macrophilin-12 (FKBP-12) and inhibiting the calcium-dependent phosphatase, calcineurin. This inhibition prevents the activation of T-cells by blocking the transcription of early cytokines . Additionally, pimecrolimus reduces the ability of mast cells to release chemicals that promote inflammation .

Comparison with Similar Compounds

Similar Compounds

    Tacrolimus: Like pimecrolimus, tacrolimus is a calcineurin inhibitor used in the treatment of atopic dermatitis.

    Cyclosporine: Another calcineurin inhibitor, cyclosporine, is used in various autoimmune conditions.

Uniqueness of Pimecrolimus

Pimecrolimus is unique in its selective action on T-cells and mast cells, which reduces the risk of systemic immunosuppression and associated side effects. Unlike corticosteroids, pimecrolimus does not induce skin atrophy, making it a safer option for long-term use in treating inflammatory skin conditions .

Properties

CAS No.

1000802-56-1

Molecular Formula

C43H70ClNO12

Molecular Weight

828.5 g/mol

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate

InChI

InChI=1S/C43H68ClNO11.H2O/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7;/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3;1H2/b24-18+,26-20+;/t25-,27+,28+,29-,30+,31-,32-,33-,35+,36-,37-,38+,39+,43+;/m0./s1

InChI Key

NZIZEODSJUZSHZ-MNZFELGNSA-N

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)Cl)/C)O)C)OC)OC)C)\C.O

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.